4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-2-thiophen-2-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS2/c1-14-20(29-22(23-14)18-9-6-12-28-18)21(27)25-16-8-3-2-7-15(16)17-13-26-11-5-4-10-19(26)24-17/h2-3,6-9,12-13H,4-5,10-11H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAGDEOBHRVCRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3C4=CN5CCCCC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)thiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions. The key steps often include the formation of the thiazole core and subsequent modifications to introduce the imidazo-pyridine and thiophene substituents. Specific synthetic methods may vary, but common approaches utilize standard coupling reactions followed by cyclization processes.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly in antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of thiazole and imidazo-pyridine exhibit potent antibacterial effects. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli . The biological activity is attributed to the ability of these compounds to interact with bacterial enzymes such as DNA gyrase and MurD .
Anticancer Activity
In vitro studies have shown promising cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to this compound were evaluated using the MTT assay on HaCat and Balb/c 3T3 cells, revealing significant cytotoxicity . These findings suggest potential applications in cancer therapy.
The mechanisms through which this compound exerts its biological effects involve several pathways:
- Enzyme Inhibition : The compound has been shown to inhibit key bacterial enzymes involved in cell wall synthesis and DNA replication. Molecular docking studies indicate strong binding interactions with residues critical for enzyme activity .
- Cell Cycle Disruption : In cancer cells, the compound may induce cell cycle arrest leading to apoptosis. This effect is often mediated through the activation of specific signaling pathways that regulate cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds in this class can increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancerous cells.
Case Studies
A notable study evaluated a series of thiazolo[4,5-b]pyridine derivatives for their antibacterial properties. Among them, one derivative exhibited comparable efficacy to ciprofloxacin in inhibiting bacterial growth . Another investigation focused on the anticancer properties of similar compounds against human breast cancer cell lines, reporting IC50 values indicating significant cytotoxicity .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Target Organism/Cell Line | Effect | MIC/IC50 Value |
|---|---|---|---|
| Antibacterial | Pseudomonas aeruginosa | Inhibition | 0.21 μM |
| Antibacterial | Escherichia coli | Inhibition | 0.21 μM |
| Anticancer | HaCat Cells | Cytotoxicity | Not specified |
| Anticancer | Balb/c 3T3 Cells | Cytotoxicity | Not specified |
Comparison with Similar Compounds
Structural and Functional Analogues
The table below highlights key structural and pharmacological differences between the target compound and selected analogs:
Pharmacological and Physicochemical Properties
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Strategy |
|---|---|---|
| Amide coupling | Thionyl chloride, DMF, 70°C | Use anhydrous solvents to prevent hydrolysis |
| Cyclization | K₂CO₃, reflux in ethanol | Extended reaction time (12–24 hrs) for complete ring closure |
Basic: Which spectroscopic and computational methods confirm its structural identity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm) and carbon connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₀N₄OS₂: 457.1154) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydroimidazo[1,2-a]pyridine moiety .
Advanced: How can researchers address low yields in the final coupling step?
Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., 30 mins at 120°C vs. 24 hrs conventionally) .
- Protecting groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) to direct regioselectivity .
Advanced: What computational methods predict reactivity and optimize synthetic pathways?
Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) models reaction pathways, identifying transition states and energy barriers for key steps (e.g., amide bond formation) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics .
- In Silico Docking : Predicts binding affinity to biological targets (e.g., kinases) to prioritize analogs for synthesis .
Q. Table 2: Computational Parameters for Reactivity Prediction
| Method | Software | Key Output |
|---|---|---|
| DFT | Gaussian 16 | Activation energy, orbital interactions |
| MD | GROMACS | Solvent-solute interaction profiles |
| Docking | AutoDock Vina | Binding energy (kcal/mol) |
Biological Profiling: How to evaluate its antimicrobial activity?
Answer:
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The thiophene-thiazole moiety enhances membrane penetration .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity .
- Mechanistic studies : Fluorescence-based assays to track bacterial membrane disruption .
Data Contradiction: How to resolve discrepancies in reported biological activity across studies?
Answer:
- Structural validation : Reconfirm compound purity (>95% by HPLC) and stereochemistry .
- Assay standardization : Use common protocols (e.g., CLSI guidelines for MIC) to minimize variability .
- Meta-analysis : Compare substituent effects (e.g., methyl vs. phenyl groups on thiazole) to explain activity differences .
Q. Table 3: Example Bioactivity Variability
| Study | Substituent | MIC (µg/mL) | Notes |
|---|---|---|---|
| A | 4-Methyl | 2.5 | Enhanced lipophilicity |
| B | 4-Phenyl | 10.0 | Steric hindrance reduces uptake |
Analytical Best Practices: What methods ensure purity and stability?
Answer:
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) for purity assessment .
- Stability studies : Accelerated degradation under UV light or acidic conditions (pH 3–5) to identify labile groups (e.g., thiophene oxidation) .
- TLC Monitoring : Ethyl acetate/hexane (3:7) as mobile phase to track reaction progress .
Advanced: How to manage stereochemical challenges in the tetrahydroimidazo[1,2-a]pyridine core?
Answer:
- Chiral chromatography : Resolve enantiomers using Chiralpak IA columns .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps .
- Circular Dichroism (CD) : Confirm absolute configuration of isolated enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
